

(Z)-Akuammidine: An In-Depth Technical Guide for Researchers

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Compound of Interest		
Compound Name:	(Z)-Akuammidine	
Cat. No.:	B11927211	Get Quote

(Z)-Akuammidine (CAS Number: 113973-31-2) is an indole alkaloid that has garnered significant interest within the scientific community for its potential as a potent μ-opioid agonist. [1] Isolated from natural sources such as the roots of Gelsemium elegans and the seeds of Picralima nitida, this compound presents a complex chemical structure and promising pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of (Z)-Akuammidine, including its chemical and physical properties, pharmacological activity with a focus on its interaction with opioid receptors, and insights into its synthesis and experimental evaluation. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents.

Chemical and Physical Properties

(Z)-Akuammidine, also known as (19Z)-Rhazine, is a crystalline solid with the molecular formula C₂₁H₂₄N₂O₃ and a molecular weight of 352.43 g/mol .[1][4] Its chemical structure and key physicochemical properties are summarized in the table below. While some of these properties have been experimentally determined, others are predicted based on computational models.



Property	Value	Source
CAS Number	113973-31-2	[1][2][4]
Molecular Formula	C21H24N2O3	[1][5]
Molecular Weight	352.43 g/mol	[4][6]
Appearance	Crystalline solid	[1][6]
Melting Point	240-242 °C	[1][4]
Boiling Point (Predicted)	513.0 ± 50.0 °C	[1]
Density (Predicted)	1.34 ± 0.1 g/cm ³	[1]
pKa (Predicted)	14.79 ± 0.10	[1]
Purity	>98% (Commercially available)	[1][6]

Pharmacological Activity: A Focus on Opioid Receptors

The primary pharmacological interest in **(Z)-Akuammidine** lies in its activity as a μ -opioid receptor agonist.[1] While specific quantitative binding data for the (Z)-isomer is not readily available in the public domain, studies on the closely related compound, Akuammidine (the (E)-isomer), provide valuable insights into the potential affinity of this class of alkaloids for opioid receptors.

Opioid Receptor Binding Affinity of Akuammidine

Research on Akuammidine has demonstrated a preference for the μ -opioid receptor. The binding affinities (Ki) at the μ , δ , and κ -opioid binding sites are presented in the following table.

Receptor Subtype	Ki (μM)
μ-opioid receptor	0.6
δ-opioid receptor	2.4
κ-opioid receptor	8.6



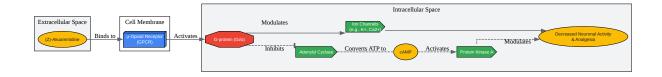
Data from Menzies et al. (1998) for Akuammidine.[7]

These findings suggest that while Akuammidine interacts with multiple opioid receptors, it exhibits the highest affinity for the μ -opioid receptor. It is important to note that this data is for the (E)-isomer, and further studies are required to determine the precise binding profile of **(Z)-Akuammidine**.

Mechanism of Action: µ-Opioid Receptor Signaling

As a μ -opioid receptor agonist, **(Z)-Akuammidine** is expected to modulate downstream signaling pathways upon binding to the receptor. The μ -opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Activation of this pathway leads to a cascade of intracellular events, ultimately resulting in the modulation of neuronal excitability and neurotransmitter release, which are central to its analgesic effects.

The following diagram illustrates the canonical μ -opioid receptor signaling pathway.



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Caption: Canonical μ -opioid receptor signaling pathway.

Experimental Protocols

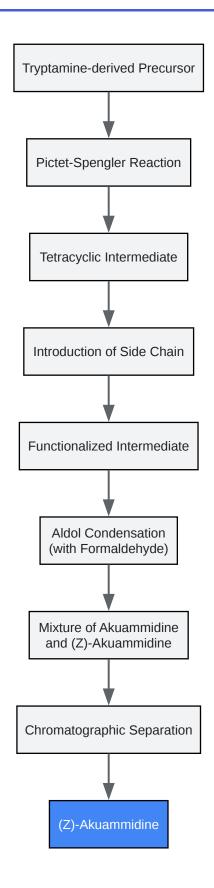
Detailed experimental protocols for the synthesis and biological evaluation of **(Z)**-**Akuammidine** are crucial for advancing research in this area. While specific, published stepby-step protocols for **(Z)**-**Akuammidine** are limited, this section outlines general methodologies based on the available literature for related compounds and standard pharmacological assays.



Synthesis of (Z)-Akuammidine

The total synthesis of complex indole alkaloids like **(Z)-Akuammidine** is a challenging endeavor. Published synthetic routes for related sarpagine-ajmaline-koumine type alkaloids often involve multi-step sequences. A key transformation in the synthesis of both akuammidine and **(Z)-akuammidine** involves an aldol condensation with formaldehyde. The following diagram provides a high-level overview of a potential synthetic workflow.





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Caption: Generalized synthetic workflow for (Z)-Akuammidine.



In Vitro Biological Evaluation: Radioligand Binding Assay

To determine the binding affinity of **(Z)-Akuammidine** for opioid receptors, a competitive radioligand binding assay is a standard method.

Objective: To determine the inhibitory constant (Ki) of **(Z)-Akuammidine** at the μ , δ , and κ -opioid receptors.

Materials:

- Membrane preparations from cells expressing the human μ , δ , or κ -opioid receptor.
- Radioligand specific for each receptor (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69,593 for κ).
- **(Z)-Akuammidine** test compound at various concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Non-specific binding control (e.g., naloxone).
- Glass fiber filters.
- Scintillation cocktail and a liquid scintillation counter.

Protocol:

- Incubation: In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of **(Z)-Akuammidine**. For total binding, omit the test compound. For non-specific binding, include a high concentration of a non-labeled antagonist (e.g., naloxone).
- Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.



- Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the (Z)-Akuammidine concentration. Determine the IC50 value (the concentration of (Z)-Akuammidine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Biological Evaluation: Hot Plate Test for Analgesia

The hot plate test is a common in vivo assay to assess the analgesic effects of opioid agonists.

Objective: To evaluate the antinociceptive efficacy of (Z)-Akuammidine in a rodent model.

Materials:

- Male or female mice or rats of a specific strain (e.g., C57BL/6 mice).
- Hot plate apparatus with a controlled surface temperature (e.g., 55 ± 0.5°C).
- **(Z)-Akuammidine** solution for injection (e.g., subcutaneous or intraperitoneal).
- Vehicle control (e.g., saline).
- Positive control (e.g., morphine).

Protocol:

 Acclimation: Acclimate the animals to the testing room and handling procedures for several days before the experiment.



- Baseline Measurement: Place each animal on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
- Drug Administration: Administer (Z)-Akuammidine, vehicle, or the positive control to different groups of animals.
- Post-treatment Measurements: At various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place each animal back on the hot plate and record the response latency.
- Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency Baseline latency) / (Cut-off time Baseline latency)] x 100. Compare the %MPE between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

(Z)-Akuammidine is a promising natural product with potent μ -opioid agonist activity. Its complex structure presents a challenge for synthetic chemists but also offers opportunities for the development of novel analgesics. This technical guide has summarized the current knowledge on (Z)-Akuammidine, including its physicochemical properties, pharmacological profile, and general experimental methodologies. Further research is warranted to fully elucidate the specific binding affinities, functional activities, and in vivo efficacy of this compound. The detailed experimental protocols and visualizations provided herein are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of (Z)-Akuammidine.

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